1-(2,4,5-Trimethylphenyl)propan-1-one

Descripción

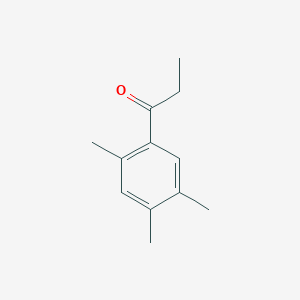

1-(2,4,5-Trimethylphenyl)propan-1-one is an aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol (calculated). It features a propan-1-one backbone attached to a 2,4,5-trimethylphenyl group, where the methyl substituents are positioned at the ortho, para, and meta positions of the benzene ring. This compound is structurally related to cathinone derivatives, which are known for their pharmacological activities, particularly in the central nervous system .

Propiedades

IUPAC Name |

1-(2,4,5-trimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRQRVZXMWRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513391 | |

| Record name | 1-(2,4,5-Trimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71209-72-8 | |

| Record name | 1-(2,4,5-Trimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71209-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,5-Trimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4,5-Trimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 2,4,5-Trimethylbenzoic acid.

Reduction: 1-(2,4,5-Trimethylphenyl)propan-1-ol.

Substitution: 2,4,5-Tribromomethylbenzene.

Aplicaciones Científicas De Investigación

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 1,2,4-trimethylbenzene, propionyl chloride | Anhydrous conditions; Lewis acid catalyst |

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Sodium borohydride | Methanol or lithium aluminum hydride in ether |

Chemical Research

In chemical research, 1-(2,4,5-Trimethylphenyl)propan-1-one serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse reactivity profiles that are valuable in developing pharmaceuticals and agrochemicals.

The compound has shown potential biological activities, particularly in antitumor research. In vitro studies indicate that it can reduce cell viability in cancer cell lines such as HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cells. The observed IC50 values for these effects were approximately 40 μM for HepG2 cells and 54 μM for CCF-STTG1 cells. The compound's mechanism of action involves interactions with cellular receptors and enzymes, leading to metabolic transformations that produce active metabolites capable of modulating enzyme activities and influencing cellular signaling pathways.

Case Studies

Several studies have documented the antitumor effects of this compound:

- Study on HepG2 Cells : Researchers reported morphological changes indicative of apoptosis when treated with the compound. The study highlighted its ability to induce cell cycle arrest as a mechanism contributing to its antitumor efficacy.

- CCF-STTG1 Cell Line Study : Similar effects were noted in this study where the compound reduced cell viability significantly at varying concentrations.

These findings suggest that this compound may be a candidate for further development in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties. Its unique structural characteristics allow it to be incorporated into various formulations aimed at enhancing sensory experiences in consumer products .

Mecanismo De Acción

The mechanism by which 1-(2,4,5-Trimethylphenyl)propan-1-one exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogues

Methyl-Substituted Analogues

a) 1-(2,5-Dimethylphenyl)propan-1-one

- Structure : Aromatic ring with methyl groups at positions 2 and 3.

- Molecular Formula : C₁₁H₁₄O.

- Key Differences : Reduced steric hindrance and electron-donating effects compared to the 2,4,5-trimethyl derivative. This likely results in higher reactivity in electrophilic substitution reactions .

b) 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one

- Structure: Additional methyl group on the propanone backbone (position 2) and a mesityl (2,4,6-trimethylphenyl) group.

- Molecular Formula : C₁₃H₁₈O.

- This compound is used as a ketone intermediate in organic synthesis .

| Compound | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 1-(2,4,5-Trimethylphenyl)propan-1-one | C₁₃H₁₈O | 2,4,5 (phenyl) | 190.28 | High steric hindrance |

| 1-(2,5-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 2,5 (phenyl) | 162.23 | Higher reactivity |

| 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one | C₁₃H₁₈O | 2,4,6 (phenyl); 2 (propanone) | 190.28 | Low polarity, synthetic intermediate |

Halogenated Derivatives

a) 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one

- Structure: Chlorine atom at position 2 of the propanone chain.

- Molecular Formula : C₁₂H₁₅ClO.

- Key Differences : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group, making it more reactive in nucleophilic additions. This compound is utilized as a pharmaceutical intermediate .

b) 1-(3-Bromo-4-chlorophenyl)propan-1-one

- Structure : Bromine and chlorine substituents on the phenyl ring.

- Molecular Formula : C₉H₉BrClO.

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one | C₁₂H₁₅ClO | Cl (propanone); 2,4,5-trimethyl (phenyl) | 210.70 | Pharmaceutical intermediate |

| 1-(3-Bromo-4-chlorophenyl)propan-1-one | C₉H₉BrClO | Br, Cl (phenyl) | 232.53 | Potential bioactive agent |

Amino-Functionalized Analogues

a) 2-(Methylamino)-1-(2,4,5-trimethylphenyl)propan-1-one (2,4,5-TMMC)

- Structure: Methylamino group at position 2 of the propanone chain.

- Molecular Formula: C₁₃H₁₉NO.

- Key Differences: The amine group enables hydrogen bonding, enhancing solubility in aqueous media. Registered as a novel psychoactive substance (NPS) with stimulant properties akin to cathinones .

b) 4-Fluoromethcathinone (4-FMC)

- Structure: Fluorine at position 4 of the phenyl ring and a methylamino group on the propanone chain.

- Molecular Formula: C₁₀H₁₂FNO.

- Key Differences : Fluorine increases metabolic stability and lipophilicity, prolonging pharmacological effects .

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Biological Relevance |

|---|---|---|---|---|

| 2-(Methylamino)-1-(2,4,5-trimethylphenyl)propan-1-one | C₁₃H₁₉NO | Methylamino (propanone); 2,4,5-trimethyl (phenyl) | 205.30 | Stimulant NPS |

| 4-Fluoromethcathinone | C₁₀H₁₂FNO | F (phenyl); methylamino (propanone) | 181.21 | Longer-acting stimulant |

Actividad Biológica

1-(2,4,5-Trimethylphenyl)propan-1-one, also known as 3-(2,4,5-trimethylphenyl)-1-propene, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanone group attached to a 2,4,5-trimethylphenyl moiety. Its structural formula is represented as:

This structure allows for various chemical reactions and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. It can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites may modulate enzyme activities and influence cellular signaling pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines. For instance, it has been tested against HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cells, demonstrating a dose-dependent reduction in viability . The IC50 values for these effects were reported to be approximately 40 μM for HepG2 cells and 54 μM for CCF-STTG1 cells.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been evaluated against several bacterial strains with varying degrees of effectiveness. For example:

- Bacillus subtilis : MIC value of 3.27 μg/mL

- Pseudomonas aeruginosa : MIC value of 6.55 μg/mL

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC value of 3.36 μg/mL

These findings suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Inhibition of Abnormal Cell Proliferation

In studies focused on pulmonary arterial smooth muscle cells (PASMCs), the compound demonstrated significant inhibitory effects on abnormal cell proliferation induced by hypoxia. The IC50 values ranged from 10.7 μM to 57.1 μM across different concentrations tested .

Summary of Research Findings

| Biological Activity | Tested Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Antitumor | HepG2 (liver cancer) | ~40 μM |

| CCF-STTG1 (astrocytoma) | ~54 μM | |

| Antimicrobial | Bacillus subtilis | 3.27 μg/mL |

| Pseudomonas aeruginosa | 6.55 μg/mL | |

| MRSA | 3.36 μg/mL | |

| Inhibition of PASMC Proliferation | PASMCs | 10.7 - 57.1 μM |

Case Studies

In a notable study examining the antitumor effects of various compounds including this compound, researchers observed morphological changes in treated cells indicative of apoptosis and necrosis. The compound's ability to induce cell cycle arrest was also highlighted as a mechanism contributing to its antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4,5-Trimethylphenyl)propan-1-one?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where propanoyl chloride reacts with 2,4,5-trimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation (as seen in analogous ketones) between 2,4,5-trimethylacetophenone and appropriate aldehydes under acidic conditions may yield derivatives .

- Key Considerations : Optimize reaction temperature (typically 80–100°C) and stoichiometry to avoid polysubstitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the purity of this compound be assessed using spectroscopic methods?

- Methodology :

- NMR : Analyze NMR for characteristic methyl group signals (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). NMR should show a carbonyl peak at ~205 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 189 (calculated exact mass: 188.1219) using high-resolution MS (HRMS). Fragmentation patterns should align with loss of methyl groups .

Q. What are the key physicochemical properties of this compound relevant to its handling and storage?

- Data :

- Density : ~1.25 g/cm³ (analogous to trifluorophenyl derivatives) .

- Boiling Point : Estimated 210–220°C (extrapolated from substituted propanones) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Focus on resolving methyl group orientations and torsional angles in the aromatic ring. For twinned crystals, use SHELXD for phase determination .

- Case Study : A similar compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)propan-1-one, was resolved via SXRD (space group P2₁/c) with an R factor of 0.045 .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic substitution sites.

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways .

- Validation : Compare predicted vs. experimental regioselectivity in halogenation or nitration reactions.

Q. How do substituent effects influence the spectroscopic signatures of this compound in comparative studies?

- Analysis :

- IR Spectroscopy : Methyl groups reduce carbonyl stretching frequency (νC=O ~1680 cm⁻¹ vs. ~1700 cm⁻¹ in unsubstituted propanones) due to electron-donating effects .

- UV-Vis : Compare λmax with methoxy-substituted analogs (e.g., 1-(2,4,5-trimethoxyphenyl)propan-1-one shows bathochromic shifts) .

Data Contradiction Analysis

- Reported Melting Points : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify true melting points.

- Synthetic Yields : Variability in Friedel-Crafts reactions often stems from catalyst activation. Replicate conditions with rigorously dried reagents and controlled moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.